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Compound of Interest

Compound Name: 5-Methylmorpholin-3-one

Cat. No.: B1601248 Get Quote

The morpholine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" recognized

for its favorable physicochemical properties and its presence in numerous approved

pharmaceuticals.[1][2] Its thio-analogue, thiomorpholine, and various derivatives have

demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and

anti-inflammatory properties.[1][3] Within this important class of heterocycles, 5-
Methylmorpholin-3-one (C₅H₉NO₂, Molar Mass: 115.13 g/mol ) presents a simple yet

intriguing structure.[4] Its combination of a lactam function within the morpholine core and a

chiral center at the C5 position makes it a compelling candidate for fragment-based drug

discovery and as a building block for more complex bioactive molecules.[5][6]

This technical guide eschews a conventional template to provide researchers, computational

chemists, and drug development professionals with a bespoke, logic-driven framework for the

comprehensive theoretical and computational characterization of 5-Methylmorpholin-3-one.

As a senior application scientist, my objective is not merely to list protocols but to instill a deep

understanding of the causality behind each computational choice, ensuring a robust, self-

validating, and scientifically rigorous investigation. We will proceed from the foundational

conformational landscape to spectroscopic predictions and electronic reactivity, creating a

complete in-silico dossier on this molecule of interest.

Part 1: The Conformational Realm: Structure
Dictates Function
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A molecule's three-dimensional shape is intrinsically linked to its biological activity.

Conformational analysis, therefore, is not a preliminary step but the very foundation of our

investigation, revealing the energetically preferred shapes the molecule adopts, which in turn

governs its potential interactions with biological targets.[7][8] For 5-Methylmorpholin-3-one,

the six-membered ring is expected to adopt low-energy chair conformations to minimize

torsional and steric strain, analogous to cyclohexane.[8] The critical question is the preferred

orientation of the C5-methyl group: axial or equatorial.

The interplay between the sp² hybridized carbonyl carbon at C3 and the stereocenter at C5

introduces conformational nuances that must be resolved computationally. The relative stability

of these conformers will dictate the molecule's ground-state population and its presentation to a

receptor binding site.

Experimental Protocol 1: Ab Initio Conformational
Search
This protocol outlines a robust workflow for identifying and ranking the stable conformers of 5-
Methylmorpholin-3-one.

Initial Structure Generation: Construct the 3D structure of (R)- and (S)-5-Methylmorpholin-
3-one. Generate two initial chair conformations for each enantiomer: one with the methyl

group in an axial position and one with it in an equatorial position.

Geometry Optimization: Perform full geometry optimizations for all generated structures.

Causality & Rationale: We employ Density Functional Theory (DFT) for its excellent

balance of computational cost and accuracy in describing electron correlation.[9] The

B3LYP functional is a well-validated hybrid functional for organic molecules, and the 6-

31G(d,p) basis set provides a good starting point for achieving reliable geometries.[10][11]

Software: Gaussian 16, ORCA, or similar quantum chemistry package.[11]

Keywords:B3LYP/6-31G(d,p) Opt Freq. The Freq keyword is crucial for verifying that the

optimized structure is a true energy minimum (no imaginary frequencies).

Solvation Effects: Re-optimize the lowest energy gas-phase conformers using a continuum

solvation model, such as the Polarizable Continuum Model (PCM), with water or DMSO as
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the solvent to simulate a biologically relevant environment.[12]

Causality & Rationale: Solvation can influence conformational equilibria, as polar solvents

may stabilize conformers with larger dipole moments.

Keywords:B3LYP/6-31G(d,p) SCRF=(PCM,Solvent=Water) Opt Freq.

Energy Analysis: Calculate the relative electronic and Gibbs free energies (at 298.15 K) for

all stable conformers to determine their relative populations according to the Boltzmann

distribution.

Data Presentation 1: Predicted Conformational
Energetics

Conformer (S-
enantiomer)

Relative Energy
(kcal/mol, Gas
Phase)

Relative Gibbs Free
Energy (kcal/mol,
Water)

Key Dihedral Angle
(C6-N-C5-C4)

Chair (Equatorial-Me) 0.00 0.00 ~ -55.2°

Chair (Axial-Me) 1.85 1.92 ~ 54.8°

Twist-Boat 5.60 5.75 ~ 30.1°

Note: Data are hypothetical and for illustrative purposes.

Visualization 1: Conformational Equilibrium

orial Conformer (Lowest Energy) Axial ConformerChair (Equatorial-Me) Chair (Axial-Me)ΔG ≈ +1.9 kcal/mol

Click to download full resolution via product page

Caption: Energy landscape showing the equilibrium between equatorial and axial conformers.

Part 2: A Synergy of Spectroscopies: Bridging
Theory and Experiment
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Computational spectroscopy is a powerful tool for predicting spectra, which aids in the

interpretation of experimental data and confirms structural assignments.[13][14] By calculating

IR, NMR, and UV-Vis spectra for our optimized conformers, we can create a unique spectral

fingerprint for 5-Methylmorpholin-3-one.

Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies correspond to the normal modes of vibration of the

molecule. These can be directly compared to an experimental FT-IR spectrum to identify

characteristic functional group absorptions.

Frequency Calculation: Use the output of the optimized geometry calculation (from Protocol

1). The Freq keyword in Gaussian already provides the necessary harmonic frequency data.

Frequency Scaling: It is standard practice to scale calculated harmonic frequencies to

account for anharmonicity and basis set imperfections.[10] For B3LYP/6-31G(d,p), a

common scaling factor is ~0.96.

Visualization: Plot the scaled frequencies and their intensities to generate a theoretical IR

spectrum.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the synthesized 5-Methylmorpholin-3-one with dry KBr powder and pressing it into a

transparent disk.

Data Acquisition: Place the KBr pellet in an FT-IR spectrometer and record the spectrum,

typically in the range of 4000-400 cm⁻¹.[15]

Analysis: Identify the principal absorption peaks and compare them with the scaled

theoretical values.
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Vibrational Mode
Calculated (Scaled)
Wavenumber (cm⁻¹)

Expected Experimental
Range (cm⁻¹)

N-H Stretch 3350 3300-3500

C-H Stretch (aliphatic) 2980-2870 2990-2850

C=O Stretch (Lactam) 1685 1670-1690

C-O-C Stretch 1120 1150-1085

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each

nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for

calculating NMR chemical shifts.[10]

GIAO Calculation: Using the lowest energy optimized geometry (in the desired solvent via

PCM), perform a GIAO calculation.

Software: Gaussian 16.

Keywords:B3LYP/6-311+G(2d,p) SCRF=(PCM,Solvent=DMSO) NMR=GIAO. A larger

basis set is recommended for higher accuracy in NMR predictions.

Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts

(δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane

(TMS), optimized at the same level of theory. δ = σ(TMS) - σ(sample).

Sample Preparation: Dissolve a few milligrams of 5-Methylmorpholin-3-one in a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of TMS.

Data Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).[14]

Analysis: Assign the observed peaks based on their chemical shift, integration (for ¹H), and

multiplicity, and compare them with the calculated values.
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Atom Calculated δ (ppm)
Expected Experimental δ
(ppm)

H (N-H) 7.8 7.5 - 8.5

H (C2) 4.1 4.0 - 4.3

H (C5) 3.8 3.7 - 4.0

H (C6) 3.5, 3.2 3.1 - 3.6

H (Methyl) 1.2 1.1 - 1.3

C (C3, C=O) 171.5 170 - 173

C (C2) 68.0 67 - 70

C (C6) 65.5 64 - 67

C (C5) 48.2 47 - 50

C (Methyl) 18.5 17 - 20

Note: Data are hypothetical and for illustrative purposes, referenced to TMS in DMSO.

Part 3: Electronic Structure and Chemical Reactivity
The electronic properties of a molecule, particularly the Frontier Molecular Orbitals (HOMO and

LUMO), are key determinants of its reactivity.[11][12] The HOMO-LUMO energy gap (ΔE) is a

crucial indicator of kinetic stability; a larger gap implies higher stability and lower reactivity.[11]

Computational Protocol 4: Reactivity Descriptor
Calculation

Obtain Orbital Energies: The energies of the HOMO and LUMO are standard outputs of the

DFT calculation performed in Protocol 1.

Calculate Descriptors: Using the HOMO and LUMO energies, calculate the global reactivity

descriptors.[12]

Ionization Potential (IP) ≈ -E_HOMO
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Electron Affinity (EA) ≈ -E_LUMO

Chemical Hardness (η) = (IP - EA) / 2

Electronegativity (χ) = (IP + EA) / 2

Electrophilicity Index (ω) = χ² / (2η)

Data Presentation 4: Quantum Chemical Reactivity
Descriptors

Parameter Value (eV) Interpretation

E_HOMO -6.8
Energy of the highest occupied

molecular orbital

E_LUMO -0.5
Energy of the lowest

unoccupied molecular orbital

Energy Gap (ΔE) 6.3 High kinetic stability

Ionization Potential (IP) 6.8
Energy required to remove an

electron

Chemical Hardness (η) 3.15
Resistance to change in

electron distribution

Electrophilicity Index (ω) 2.65
Global electrophilic nature of

the molecule

Note: Data are hypothetical and for illustrative purposes.

Visualization 2: Computational Workflow
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Caption: Workflow for the theoretical characterization of 5-Methylmorpholin-3-one.

Conclusion and Future Directions
This guide has established a comprehensive framework for the theoretical and computational

characterization of 5-Methylmorpholin-3-one. By systematically determining its
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conformational preferences, predicting its spectroscopic signatures, and quantifying its

electronic reactivity, we build a foundational understanding of the molecule. The resulting data

provides a robust in-silico baseline that can guide its synthesis, purification, and subsequent

use in drug discovery programs. The calculated properties—such as molecular shape,

electrostatic potential, and frontier orbital energies—are essential inputs for more advanced

computational studies, including molecular docking against known protein targets or virtual

screening campaigns to identify potential biological partners. This synergy between predictive

computation and experimental validation accelerates the journey from a simple molecule to a

potential therapeutic lead.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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